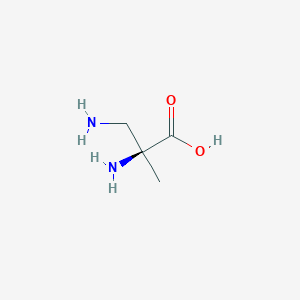
Flufenpyr-ethyl
Overview
Description
Flufenpyr-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of flufenpyr with ethanol. It is primarily used as a contact herbicide for the control of broad-leaved weeds. The compound acts as a protoporphyrinogen oxidase inhibitor, causing protoporphyrins to accumulate, which damages the membrane structure and cellular function .
Mechanism of Action
Target of Action
Flufenpyr-ethyl primarily targets the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for plant growth and development .
Mode of Action
This compound acts as a PPO inhibitor . It interferes with the action of PPO, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to an accumulation of protoporphyrins, which can damage the membrane structure and disrupt cellular function .
Biochemical Pathways
The inhibition of PPO by this compound affects the heme and chlorophyll biosynthesis pathways . The accumulation of protoporphyrins due to PPO inhibition leads to the production of reactive oxygen species, causing oxidative damage to cell membranes .
Result of Action
The primary result of this compound’s action is the disruption of cell membranes . The accumulation of protoporphyrins leads to membrane damage and impaired cellular function . This results in the death of broad-leaved weeds, making this compound an effective contact herbicide .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is known that this compound is used as a contact herbicide for the control of broad-leaved weeds in a variety of crops , suggesting that its efficacy may be influenced by factors such as the type of crop, the presence of weeds, and environmental conditions
Biochemical Analysis
Biochemical Properties
Flufenpyr-ethyl interacts with the enzyme protoporphyrinogen oxidase, inhibiting its function . This interaction leads to the accumulation of protoporphyrins, which can damage the membrane structure and cellular function . It also interacts with Cytochrome P450 4F12, an enzyme involved in leukotriene B4 omega-hydroxylation and arachidonic acid omega-hydroxylation .
Cellular Effects
This compound’s impact on cells is primarily through its inhibition of protoporphyrinogen oxidase. This leads to an accumulation of protoporphyrins, which can cause damage to the membrane structure and cellular function
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the enzyme protoporphyrinogen oxidase . This inhibition leads to an accumulation of protoporphyrins, which can damage the membrane structure and cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of protoporphyrinogen oxidase
Preparation Methods
Flufenpyr-ethyl is synthesized through the esterification of flufenpyr with ethanol. The reaction involves the condensation of the carboxy group of flufenpyr with ethanol under acidic conditions to form the ethyl ester . Industrial production methods typically involve large-scale esterification processes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Flufenpyr-ethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form flufenpyr acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include flufenpyr acid, flufenpyr alcohol, and substituted derivatives of flufenpyr .
Scientific Research Applications
Flufenpyr-ethyl has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is studied for its effects on plant physiology, particularly its role as a herbicide.
Medicine: Research is ongoing to explore its potential effects on human health, including its endocrine-disrupting properties.
Industry: This compound is used in agriculture to control broad-leaved weeds in crops like corn, soybean, sugarcane, potatoes, and wheat
Comparison with Similar Compounds
Flufenpyr-ethyl is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:
Acifluorfen-sodium: Another protoporphyrinogen oxidase inhibitor used as a herbicide.
Bifenox: A diphenylether herbicide with similar mechanisms of action.
Fluoroglycofen-ethyl: Another herbicide that inhibits protoporphyrinogen oxidase.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound is particularly noted for its effectiveness in controlling broad-leaved weeds and its unique chemical structure .
Properties
IUPAC Name |
ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUAYCRATWAJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034618 | |
| Record name | Flufenpyr-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188489-07-8 | |
| Record name | Flufenpyr-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188489-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flufenpyr-ethyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188489078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flufenpyr-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUFENPYR-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEE6QKB5MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is flufenpyr-ethyl metabolized in mammals, and are there any species-related differences?
A1: [, ] this compound is primarily metabolized through ester cleavage, resulting in the formation of S-3153acid as the major metabolite. This process occurs mainly in the intestinal contents, blood, and liver. While both rats and mice exhibit similar metabolic pathways, mice tend to excrete a higher proportion of metabolites in their urine compared to rats.
Q2: What in vitro studies were conducted to understand the metabolism of this compound, and what were the key findings?
A2: [] Researchers investigated this compound metabolism in vitro using rat stomach and intestinal contents, as well as blood and liver S9 fractions (postmitochondrial supernatant fractions). The most significant metabolite formation (S-3153acid) was observed in the presence of intestinal contents and liver S9 fractions. This highlights the role of these tissues in the rapid metabolism of the compound via ester cleavage.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)





![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)



